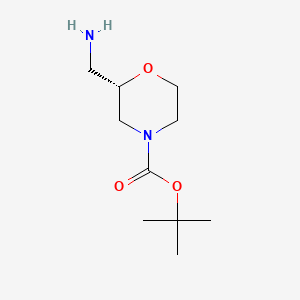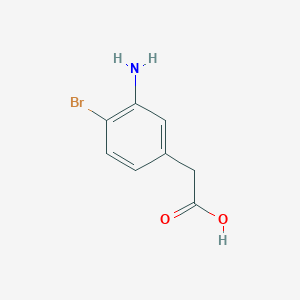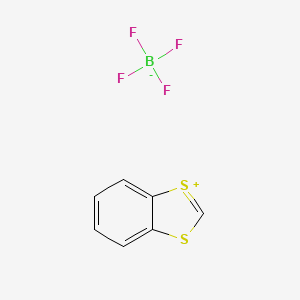
1,3-Benzodithiolylium tetrafluoroborate
Descripción general
Descripción
1,3-Benzodithiolylium tetrafluoroborate (BDTF, 1,3-BDYT) is an electrophilic compound . It is a salt of 1,3-benzodithiolylium ion . It is a carbenium ionic compound .
Synthesis Analysis
1,3-Benzodithiolylium tetrafluoroborate has been synthesized by reacting 1,3-benzodithiole with trityl tetrafluoroborate .Molecular Structure Analysis
The molecular formula of 1,3-Benzodithiolylium tetrafluoroborate is C7H5BF4S2 . It is a salt of 1,3-benzodithiolylium ion .Chemical Reactions Analysis
1,3-Benzodithiolylium tetrafluoroborate is widely used as an α-alkylating agent for the enantioselective α-alkylation of aldehydes . It reacts with different nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Benzodithiolylium tetrafluoroborate is 240.05 . It is a solid at 20 degrees Celsius . It should be stored under inert gas . It is light sensitive and moisture sensitive .Aplicaciones Científicas De Investigación
Synthesis of Dibenzotetrathiafulvalene
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of Dibenzotetrathiafulvalene .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with 1,8-diazabicyclo[5.4.0]undec-7-ene .
- Results or Outcomes : The result of this reaction is the formation of Dibenzotetrathiafulvalene .
Synthesis of Substituted Arylcarbenium Ions
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of substituted arylcarbenium ions .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with boronic derivatives .
- Results or Outcomes : The result of this reaction is the formation of substituted arylcarbenium ions .
Interaction with Carbon Nanotubes
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate has been shown to interact with carbon nanotubes .
- Methods of Application : Theoretical studies have been conducted on the interactions between carbon nanotubes and 1,3-Benzodithiolylium tetrafluoroborate using density functional theory .
- Results or Outcomes : It was found that 1,3-Benzodithiolylium tetrafluoroborate tends to be more strongly bound to the metallic single-walled nanotubes of smaller diameter .
Synthesis of α-(1,3-benzodithiol-2-ylidene) Ketones
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of α-(1,3-benzodithiol-2-ylidene) ketones .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with ketones .
- Results or Outcomes : The result of this reaction is the formation of α-(1,3-benzodithiol-2-ylidene) ketones .
Synthesis of 1,3-Benzodithiole
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of 1,3-benzodithiole .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with ketones .
- Results or Outcomes : The result of this reaction is the formation of 1,3-benzodithiole .
Synthesis of 2-styryl-1,3-benzodithioles
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of 2-styryl-1,3-benzodithioles .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with styryl-type cobaloximes .
- Results or Outcomes : The result of this reaction is the formation of 2-styryl-1,3-benzodithioles .
Synthesis of 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with indole .
- Results or Outcomes : The result of this reaction is the formation of 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate .
Synthesis of 2-(1,3-benzodithiol-2-ylidene)-3,5-cyclohexadien-1-ones and 4-(1,3-benzodithiol-2-ylidene)-2,5-cyclohexadien-1-ones
- Application Summary : 1,3-Benzodithiolylium tetrafluoroborate is used in the synthesis of 2-(1,3-benzodithiol-2-ylidene)-3,5-cyclohexadien-1-ones and 4-(1,3-benzodithiol-2-ylidene)-2,5-cyclohexadien-1-ones .
- Methods of Application : This involves reacting 1,3-Benzodithiolylium tetrafluoroborate with 2,4- and 2,6-disubstituted phenols .
- Results or Outcomes : The result of this reaction is the formation of 2-(1,3-benzodithiol-2-ylidene)-3,5-cyclohexadien-1-ones and 4-(1,3-benzodithiol-2-ylidene)-2,5-cyclohexadien-1-ones .
Safety And Hazards
Propiedades
IUPAC Name |
1,3-benzodithiol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWPJQKCZMDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371057 | |
| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiolylium tetrafluoroborate | |
CAS RN |
57842-27-0 | |
| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

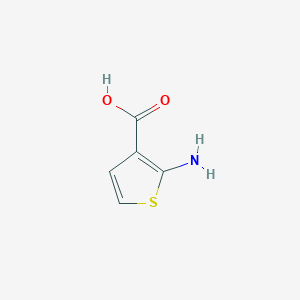

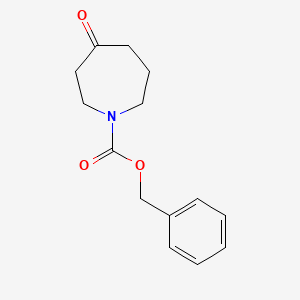
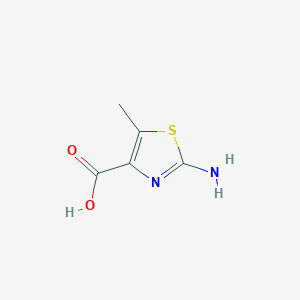


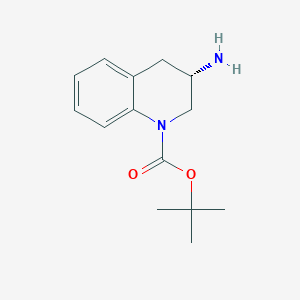
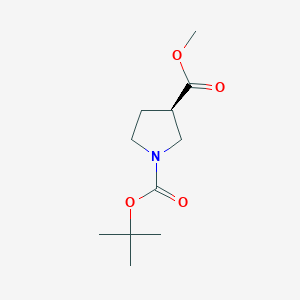

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)

